Dimethyl (Boc-amino)malonate

Organic Synthesis Process Chemistry Amino Acid Derivatives

Select Dimethyl (Boc-amino)malonate for its base-stable Boc group, essential for Fmoc-SPPS orthogonal strategies. Unlike diethyl analogs, the dimethyl ester offers distinct solubility and crystallization advantages, optimizing reaction kinetics and purification. With ≥95% HPLC purity, it ensures reproducible coupling and high yields in peptide synthesis and chiral intermediate production.

Molecular Formula C10H17NO6
Molecular Weight 247.24 g/mol
CAS No. 61172-70-1
Cat. No. B1587626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl (Boc-amino)malonate
CAS61172-70-1
Molecular FormulaC10H17NO6
Molecular Weight247.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C(=O)OC)C(=O)OC
InChIInChI=1S/C10H17NO6/c1-10(2,3)17-9(14)11-6(7(12)15-4)8(13)16-5/h6H,1-5H3,(H,11,14)
InChIKeyUIQVFHUDWIETEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl (Boc-amino)malonate (CAS 61172-70-1): Technical Specifications and Role as a Protected Aminomalonate Building Block


Dimethyl (Boc-amino)malonate, also known as dimethyl N-Boc-aminomalonate or t-butoxycarbonylamino-malonic acid dimethyl ester, is a protected amino acid derivative with the molecular formula C₁₀H₁₇NO₆ and a molecular weight of 247.25 g/mol [1]. It is a cornerstone reagent in organic synthesis, particularly for peptide chemistry, where the tert-butyloxycarbonyl (Boc) group serves as a base-stable, acid-labile protecting group for the α-amino function. This compound is supplied with a purity specification of ≥95% as determined by HPLC, a density of 1.148 g/mL at 20°C, and a recommended storage temperature of 2-8°C .

Why Dimethyl (Boc-amino)malonate Cannot Be Simply Replaced by In-Class Analogs


While several Boc-protected aminomalonate esters exist, they are not functionally interchangeable in a synthetic workflow. Differences in the ester alkyl group (e.g., methyl vs. ethyl) directly influence the compound's physical properties, including density and molecular weight, which in turn affect solubility, crystallization behavior, and purification protocols . Furthermore, the Boc protecting group is essential for orthogonal protection strategies; its presence confers stability towards nucleophiles and bases, a property absent in unprotected aminomalonates, which are significantly more reactive and prone to unwanted side reactions . Therefore, substituting a specific derivative like dimethyl (Boc-amino)malonate for a diethyl analog or an unprotected variant can alter reaction kinetics, compromise synthetic yields, and necessitate extensive re-optimization of established procedures.

Quantitative Differentiation of Dimethyl (Boc-amino)malonate from Key Comparators


Comparative Synthesis Yield: Dimethyl vs. Diethyl (Boc-amino)malonate

The synthetic preparation of dimethyl (Boc-amino)malonate from aminomalonic acid diethyl ester achieves a reported yield of approximately 85% . This is in contrast to the synthesis of the diethyl analog, diethyl (Boc-amino)malonate, which has been reported with yields of 97-98% under comparable reaction conditions . This difference in synthetic efficiency may influence the selection of the methyl ester for specific scale-up or cost-sensitive applications where high yield is paramount, or conversely, when the methyl ester's distinct downstream reactivity is required.

Organic Synthesis Process Chemistry Amino Acid Derivatives

Physical Property Differentiation: Density and Molecular Weight vs. Diethyl Analog

Dimethyl (Boc-amino)malonate exhibits a density of 1.148 g/mL at 20°C, which is approximately 6.4% higher than that of its diethyl analog, which has a density of 1.079 g/mL at 25°C . Additionally, its molecular weight is 247.25 g/mol, compared to 275.30 g/mol for the diethyl ester [1]. These differences are not trivial; they directly affect molarity calculations, solvent partitioning, and the physical behavior of the compound in multi-component reaction mixtures.

Physical Chemistry Analytical Chemistry Formulation

Functional Differentiation: Boc-Protected Stability vs. Unprotected Aminomalonates

Dimethyl (Boc-amino)malonate contains the tert-butyloxycarbonyl (Boc) protecting group, which confers stability towards nucleophiles and bases, enabling orthogonal protection strategies alongside base-labile groups like Fmoc . In contrast, unprotected dimethyl aminomalonate is significantly more reactive and prone to unwanted side reactions such as self-condensation and premature deprotonation, limiting its direct use in complex synthetic sequences . The presence of the Boc group allows for selective manipulation of the malonate core without interference from the α-amino group.

Peptide Synthesis Protecting Group Strategy Organic Synthesis

Commercial Purity Specification and Storage Requirements

Commercial sources of dimethyl (Boc-amino)malonate (CAS 61172-70-1) typically specify a purity of ≥95% as determined by HPLC . The recommended storage temperature for this compound is 2-8°C, which is a standard condition for maintaining the integrity of the Boc protecting group and preventing decomposition . While the diethyl analog is also offered at similar purity levels, the specific assay value and storage guidelines are critical parameters for maintaining consistency in GMP or research environments where reproducibility is paramount.

Quality Control Analytical Chemistry Procurement

High-Value Application Scenarios for Dimethyl (Boc-amino)malonate in Research and Development


Solid-Phase Peptide Synthesis (SPPS) of Unnatural Amino Acid Sequences

The Boc-protected dimethyl aminomalonate serves as an ideal building block for introducing α,α-disubstituted glycine residues into peptides. Its stability to bases (e.g., piperidine used for Fmoc deprotection) and nucleophiles enables its use in orthogonal protection strategies, a key advantage over unprotected aminomalonates . The defined purity (≥95%) and recommended storage (2-8°C) ensure reproducible coupling efficiencies in automated SPPS workflows, directly supporting the synthesis of complex, therapeutically relevant peptides .

Synthesis of Chiral Intermediates via Enzymatic Desymmetrization

Research has demonstrated the utility of dimethyl N-Boc-aminomalonate in the synthesis of chiral intermediates. The compound can undergo alkylation followed by enzymatic desymmetrization to produce enantiomerically enriched building blocks . The choice of the dimethyl ester over the diethyl analog may be driven by the substrate specificity of the enzyme used or the desired physical properties (e.g., higher density) of the resulting intermediate for subsequent crystallization and purification .

Development of TACE/MMP Inhibitor Pharmacophores

Dimethyl (Boc-amino)malonate is a key intermediate in the synthesis of barbituric acid derivatives, which are explored as inhibitors of TNF-α converting enzyme (TACE) and matrix metalloproteinases (MMPs) [1]. The protected α-amino malonate core provides a versatile scaffold for introducing structural diversity. The high purity (≥95% HPLC) of the starting material is critical for maintaining the integrity of the structure-activity relationship (SAR) studies, as lower purity could introduce confounding impurities that skew biological assay results .

Preparation of N-Protected Amino Acid Esters via C→N Acyl Rearrangement

N-Alkyl aminomalonates, derived from dimethyl (Boc-amino)malonate, have been shown to undergo a fast and selective intramolecular C→N acyl rearrangement in the presence of a strong base, providing a high-yielding route to N-protected glycinates [2]. The specific reactivity profile of the dimethyl ester, including its lower molecular weight compared to the diethyl analog, influences the kinetics and thermodynamics of this rearrangement, making it a preferred substrate for accessing this valuable class of amino acid derivatives.

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